

# Spectroscopic Data for 2-Amino-4-phenylpentan-1-ol: A Technical Overview

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## Compound of Interest

Compound Name: 2-Amino-4-phenylpentan-1-ol

Cat. No.: B15322224

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An extensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound **2-Amino-4-phenylpentan-1-ol**. While data for structurally related molecules exists, direct spectral information for this compound could not be located.

This guide, therefore, provides a theoretical overview of the expected spectroscopic characteristics of **2-Amino-4-phenylpentan-1-ol** based on its chemical structure. The information presented is predictive and intended to guide researchers in the potential identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-4-phenylpentan-1-ol**. These predictions are based on the analysis of functional groups present in the molecule and comparison with data from structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.1 - 7.3	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 3.5 - 3.7	Multiplet	2H	-CH <sub>2</sub> OH
~ 2.8 - 3.0	Multiplet	1H	-CH(NH <sub>2</sub> )
~ 2.5 - 2.7	Multiplet	1H	-CH(Ph)
~ 1.5 - 1.8	Multiplet	2H	-CH <sub>2</sub> - (at C3)
~ 1.2 - 1.4	Multiplet	2H	-NH <sub>2</sub>
~ 0.9	Doublet	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~ 140 - 145	Aromatic C (quaternary)
~ 128 - 130	Aromatic CH
~ 126 - 128	Aromatic CH
~ 65 - 70	-CH <sub>2</sub> OH
~ 55 - 60	-CH(NH <sub>2</sub> )
~ 40 - 45	-CH(Ph)
~ 35 - 40	-CH <sub>2</sub> - (at C3)
~ 20 - 25	-CH <sub>3</sub>

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Strong	Aliphatic C-H stretch
1600 - 1450	Medium	Aromatic C=C stretch
~ 1600	Medium	N-H bend (scissoring)
1050 - 1150	Strong	C-O stretch (primary alcohol)
700 - 750	Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
179	Molecular Ion [M] <sup>+</sup>
162	[M - NH <sub>3</sub> ] <sup>+</sup>
148	[M - CH <sub>2</sub> OH] <sup>+</sup>
91	Tropylium ion [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

As no experimental data was found, detailed, specific protocols for the acquisition of spectroscopic data for **2-Amino-4-phenylpentan-1-ol** cannot be provided. However, a general methodology for the spectroscopic analysis of a similar organic compound is outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Standard acquisition parameters would be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

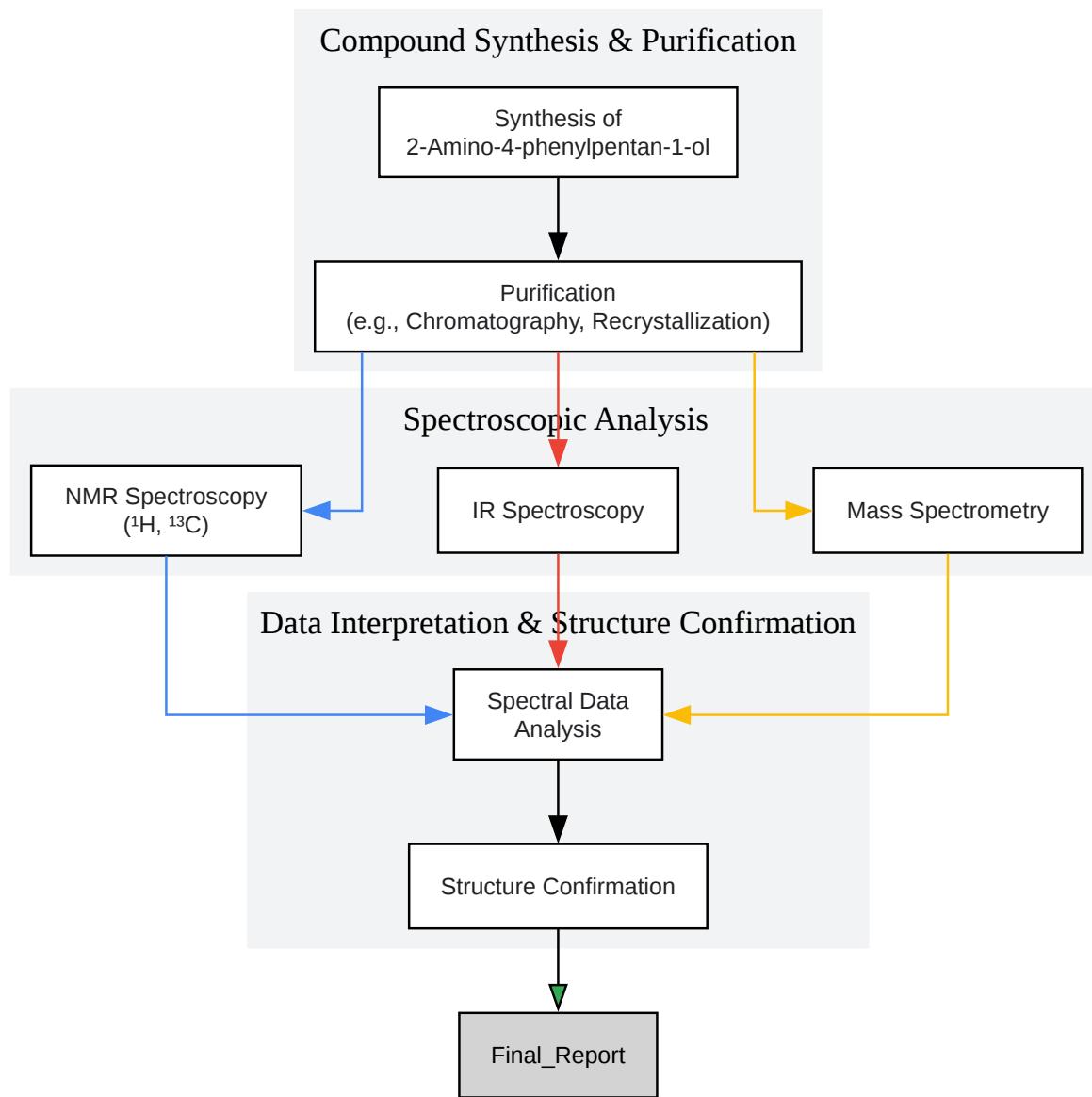
- Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

### Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a relatively non-volatile compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and common fragment ions.
- Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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General workflow for spectroscopic analysis.

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